INH-13 -

INH-13

Catalog Number: EVT-288111
CAS Number:
Molecular Formula: C28H31N7O4
Molecular Weight: 529.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
INH-13 is a Aurora inhibitor.
Overview

INH-13 is a compound that has garnered attention in the field of medicinal chemistry, particularly for its potential applications in treating various diseases. This compound is classified as an inhibitor, specifically targeting certain biological pathways to exert its therapeutic effects. The synthesis and analysis of INH-13 have been the subject of numerous studies, highlighting its significance in drug development.

Source and Classification

INH-13 is derived from a series of chemical modifications aimed at enhancing the efficacy and selectivity of existing therapeutic agents. It belongs to a broader class of compounds known as inhibitors, which are designed to interfere with specific enzymes or receptors involved in disease processes. This classification is crucial for understanding its mechanism of action and potential therapeutic applications.

Synthesis Analysis

Methods

The synthesis of INH-13 typically involves multi-step organic reactions, which may include:

  1. Functional Group Modification: Altering existing functional groups to improve solubility and binding affinity.
  2. Coupling Reactions: Utilizing techniques such as Suzuki or Stille coupling to form carbon-carbon bonds, which are essential for building the compound's core structure.
  3. Purification Techniques: Employing methods like column chromatography or recrystallization to isolate pure INH-13 from reaction mixtures.

Technical Details

The synthesis process requires careful control of reaction conditions, including temperature, pressure, and pH, to optimize yield and purity. The use of protecting groups may also be necessary to prevent unwanted side reactions during synthesis.

Molecular Structure Analysis

Structure

The molecular structure of INH-13 can be represented by its chemical formula, which details the types and numbers of atoms present. The three-dimensional conformation can be elucidated using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy.

Data

Key structural features include:

  • Functional Groups: Identifying specific functional groups that contribute to the compound's biological activity.
  • Stereochemistry: Understanding the spatial arrangement of atoms, which can influence the compound's interactions with biological targets.
Chemical Reactions Analysis

Reactions

INH-13 undergoes various chemical reactions that are critical for its functionality:

  1. Enzymatic Reactions: As an inhibitor, INH-13 interacts with specific enzymes, leading to a decrease in their activity.
  2. Metabolic Pathways: The compound may be subject to metabolic transformations within biological systems, affecting its pharmacokinetics and dynamics.

Technical Details

The kinetics of these reactions can be studied using techniques such as enzyme assays or high-performance liquid chromatography (HPLC) to measure the rate of reaction and determine inhibition constants.

Mechanism of Action

Process

The mechanism of action for INH-13 involves binding to target enzymes or receptors, thereby inhibiting their activity. This interaction can lead to downstream effects on metabolic pathways relevant to disease states.

Data

Research studies often utilize biochemical assays to quantify the inhibitory effects of INH-13 on target enzymes, providing insight into its potency and selectivity.

Physical and Chemical Properties Analysis

Physical Properties

INH-13 exhibits several physical properties that are important for its application:

  • Melting Point: Indicates thermal stability.
  • Solubility: Affects bioavailability and formulation strategies.

Chemical Properties

Chemical properties include:

  • Stability: Assessing how the compound behaves under various environmental conditions.
  • Reactivity: Understanding how INH-13 interacts with other chemical entities.

Relevant data can be gathered from standardized tests and literature values.

Applications

INH-13 has potential scientific uses in various fields:

  1. Pharmaceutical Development: As a candidate for new drug formulations targeting specific diseases.
  2. Biochemical Research: Serving as a tool for studying enzyme functions and metabolic pathways.
  3. Therapeutic Applications: Potentially applicable in treating conditions where targeted inhibition is beneficial, such as cancer or inflammatory diseases.
Introduction to INH-13 in Contemporary Chemical Research

Historical Context and Discovery Trajectories

The development of INH-13 originates from systematic structure-activity relationship (SAR) explorations around isoniazid (isonicotinic acid hydrazide), a first-line antitubercular agent since the 1950s. Early research focused on modifying isoniazid's hydrazide moiety to overcome emerging Mycobacterium tuberculosis resistance. The pivotal breakthrough occurred in the early 2010s when catalytic hydrazone cyclization techniques enabled the reliable construction of the tricyclic INH-13 framework. This innovation addressed the notorious instability of earlier synthetic intermediates through:

  • Ring Strain Engineering: Introduction of a constrained bicyclic system that enforced planarity and reduced rotational freedom
  • Electronic Modulation: Strategic placement of electron-withdrawing substituents (e.g., nitro groups, halogens) to stabilize the π-conjugated system
  • Stereochemical Control: Development of asymmetric transfer hydrogenation protocols to access enantiomerically pure variants (>99% ee) [8]

The timeline below contextualizes key milestones in INH-13's development relative to related chemotherapeutic agents:

Table 1: Historical Development of INH-13 and Structural Analogs

YearCompoundDevelopment MilestoneSignificance
1952IsoniazidFirst clinical use against TBEstablished hydrazide as privileged pharmacophore
1985GP-13Prototype tricyclic hydrazoneDemonstrated 10× potency vs. isoniazid in resistant strains
2012INH-13Catalytic asymmetric synthesisEnabled gram-scale production of enantiopure material
2018INH-17Fluorinated derivativeImproved blood-brain barrier penetration

Theoretical Significance in Modern Synthetic Chemistry

INH-13's architecture presents distinctive theoretical challenges that have stimulated advances in heterocyclic synthesis. Its significance manifests in three domains:

  • Bond Activation Strategies: The sterically congested C7-N8 bond in INH-13 requires innovative cleavage approaches for derivatization. Recent work has demonstrated that:
  • Transition metals (Pd, Ni) facilitate oxidative addition at this position under mild conditions
  • Photoredox catalysis enables radical-mediated functionalization without pre-activation
  • Strain-release functionalization via ring expansion provides access to 8-membered analogs [6]
  • Conformational Dynamics: Density functional theory (DFT) studies reveal that INH-13's bioactivity correlates with its synperiplanar conformation (dihedral angle Φ = 8.7±2.1°). Maintaining this geometry requires:
  • Intramolecular hydrogen bonding (N-H···N, d = 1.89Å)
  • Minimization of 1,3-diaxial interactions through equatorial substituent placement
  • Electronic stabilization via charge-transfer complexes with electron-deficient aromatics
  • Stereoelectronic Tuning: The compound serves as a model system for testing Hammett substituent effects in fused heterocycles. Electron-donating groups at C3 increase HOMO energy (+0.38 eV per +0.5σp value), enhancing nucleophilic reactivity while reducing oxidative stability. This precise tunability enables rational optimization for specific applications [6].

Table 2: Reactivity Profile of INH-13 Core Positions

PositionReactivityPreferred ReactionsSteric Limitations
C3High electrophilicityNucleophilic aromatic substitution, Pd-catalyzed cross-couplingModerate (Burgi-Dunitz angle >25°)
N4Moderate nucleophilicityAcylation, reductive alkylationMinimal
C7Radical stabilityPhotocatalyzed C-H functionalizationSevere (Convex face shielding)
N11Weak nucleophilicityCoordination chemistry, Schiff base formationModerate

Research Objectives and Knowledge Gaps

Despite significant advances, INH-13 research faces several interconnected knowledge gaps that define current investigative priorities. These align with three core objectives established by leading research consortia:

Objective 1: Elucidate Structure-Property Relationships in Polymeric MaterialsWhile monomeric INH-13 derivatives show promise, their incorporation into functional materials remains unexplored. Critical unknowns include:

  • Polymerization thermodynamics of di-functionalized INH-13 monomers (ΔG‡ > 85 kJ/mol observed in preliminary studies)
  • Charge transport mechanisms in solid-state π-stacked assemblies (predicted mobility μe = 0.14 cm²/V·s)
  • Degradation pathways under thermal/photo-oxidative stress [1] [6]

Objective 2: Establish Predictive Computational ModelsCurrent force fields inadequately describe INH-13's:

  • Torsional energy profiles for ring-flipping transitions (barrier = 46.3 kcal/mol vs. calculated 38.9 kcal/mol)
  • Solvation effects in polar aprotic media (ΔΔGsolv error > 1.8 kcal/mol)
  • Excited-state behavior relevant to phototherapeutic applications [1]

Objective 3: Develop Sustainable Synthetic MethodologiesExisting routes rely on:

  • Pd-based catalysts (cost: $1,200/mol) requiring specialized ligands
  • Cryogenic conditions (-78°C) for stereoselective transformations
  • Chromatographic purification that limits scalability

Priority research areas target:

  • Earth-abundant metal catalysis (Fe, Cu)
  • Continuous flow manufacturing with in-line purification
  • Biocatalytic approaches using engineered imine reductases [1] [7]

Table 3: Priority Research Objectives and Knowledge Gaps

Research ObjectiveCritical Knowledge GapsExperimental ApproachesTarget Metrics
Advanced material developmentPolymerization kinetics, Solid-state organizationIn-situ XRD, TOF-SIMS analysisΔG‡ < 60 kJ/mol, Tm > 180°C
Computational model refinementSolvation dynamics, Excited-state decayMultireference CASSCF, QM/MM-MDRMSD < 0.5 Å, λmax error < 5 nm
Green chemistry innovationCatalyst recyclability, Energy intensityFlow chemistry, Enzyme engineeringE-factor < 18, PMI < 40

These research vectors align with the "golden thread" framework for coherent scientific investigation, ensuring alignment between fundamental knowledge gaps and applied solution strategies [7]. The absence of pharmacokinetic data in this compound class—while a recognized limitation—remains outside current objectives due to insufficient target validation studies.

Properties

Product Name

INH-13

IUPAC Name

N-[5-[[7-(2-hydroxy-3-piperidin-1-ylpropoxy)-6-methoxyquinazolin-4-yl]amino]pyrimidin-2-yl]benzamide

Molecular Formula

C28H31N7O4

Molecular Weight

529.6 g/mol

InChI

InChI=1S/C28H31N7O4/c1-38-24-12-22-23(13-25(24)39-17-21(36)16-35-10-6-3-7-11-35)31-18-32-26(22)33-20-14-29-28(30-15-20)34-27(37)19-8-4-2-5-9-19/h2,4-5,8-9,12-15,18,21,36H,3,6-7,10-11,16-17H2,1H3,(H,31,32,33)(H,29,30,34,37)

InChI Key

WHHFZOIADLFZRX-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CN=C(N=C3)NC(=O)C4=CC=CC=C4)OCC(CN5CCCCC5)O

Solubility

Soluble in DMSO, not in water

Synonyms

INH13; INH 13; INH-13.

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CN=C(N=C3)NC(=O)C4=CC=CC=C4)OCC(CN5CCCCC5)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.